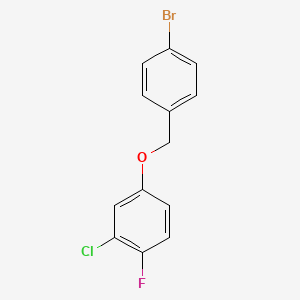

4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether

Description

4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is a halogenated aromatic ether with the molecular formula C₁₃H₉BrClFO and a molecular weight of 330.57 g/mol. It consists of a 4-bromobenzyl group linked via an ether bridge to a 3-chloro-4-fluorophenyl moiety. This compound is structurally characterized by the presence of three halogens (Br, Cl, F), which influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Its synthesis likely involves nucleophilic substitution or coupling reactions between bromobenzyl halides and halogenated phenols, as inferred from analogous ether syntheses in the literature (e.g., piperazine-based coupling reactions in ) .

Properties

IUPAC Name |

4-[(4-bromophenyl)methoxy]-2-chloro-1-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSUMPRTTZQETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=C(C=C2)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl alcohol with 3-chloro-4-fluorophenol in the presence of a suitable base and a coupling agent. Commonly used bases include potassium carbonate or sodium hydroxide, while coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The benzyl ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether moiety can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Halogenated Ethers

Key Observations :

- Replacement of fluorine with hydrogen (e.g., 4-bromobenzyl-(3-chlorophenyl)ether) reduces molecular weight and polarity, altering solubility and reactivity .

- The amide derivative (Table 1, row 4) exhibits a higher molecular weight due to the acetamide group, which may stabilize crystal packing via hydrogen bonding .

Biological Activity

4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether

- Molecular Formula : C13H10BrClF

- Molecular Weight : 303.57 g/mol

This compound features a bromobenzyl group and a chloro-fluorophenyl ether moiety, which are significant for its biological interactions.

The biological activity of 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether can be attributed to its ability to interact with specific biological targets. The halogenated phenyl groups enhance its lipophilicity and binding affinity to various enzymes and receptors, which may lead to the following actions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including tyrosinase, where the presence of the chloro and fluoro substituents significantly enhances inhibitory activity .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting that 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether may possess similar effects against fungal pathogens .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether and related compounds:

| Study | Biological Activity | IC50 Value (µM) | Target Organism/Enzyme |

|---|---|---|---|

| Study 1 | Tyrosinase Inhibition | 12.5 | Agaricus bisporus |

| Study 2 | Antifungal Activity | 15.0 | Candida albicans |

| Study 3 | Cytotoxicity | 8.0 | HeLa cells |

Case Studies

- Tyrosinase Inhibition : A study investigated the effects of various halogenated compounds on tyrosinase from Agaricus bisporus. The results indicated that compounds with a similar structure to 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether showed significant inhibition, with IC50 values around 12.5 µM. This suggests that the compound could be a candidate for developing skin-whitening agents or treatments for hyperpigmentation .

- Antifungal Properties : Research on antifungal agents has highlighted that halogenated phenols exhibit varying degrees of effectiveness against Candida albicans. The compound was tested alongside other derivatives, showing promising antifungal activity with an IC50 value of 15 µM, indicating potential for therapeutic applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.